molecular formula C18H20O3 B13417132 Ethyl alpha-Ethoxy-alpha-phenyl-benzeneacetic Acid Ester

Ethyl alpha-Ethoxy-alpha-phenyl-benzeneacetic Acid Ester

Cat. No.: B13417132
M. Wt: 284.3 g/mol
InChI Key: VUMZSQKBEJGTFM-UHFFFAOYSA-N
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Description

Ethyl alpha-Ethoxy-alpha-phenyl-benzeneacetic Acid Ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular ester is known for its unique structure, which includes an ethoxy group, a phenyl group, and a benzeneacetic acid ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl alpha-Ethoxy-alpha-phenyl-benzeneacetic Acid Ester typically involves the esterification of benzeneacetic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. The general reaction can be represented as follows:

Benzeneacetic Acid+EthanolAcid CatalystEthyl alpha-Ethoxy-alpha-phenyl-benzeneacetic Acid Ester+Water\text{Benzeneacetic Acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} Benzeneacetic Acid+EthanolAcid Catalyst​Ethyl alpha-Ethoxy-alpha-phenyl-benzeneacetic Acid Ester+Water

Industrial Production Methods

In an industrial setting, the production of this ester may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction. Additionally, the removal of water during the reaction can shift the equilibrium towards the ester formation, enhancing the overall yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl alpha-Ethoxy-alpha-phenyl-benzeneacetic Acid Ester undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to benzeneacetic acid and ethanol.

    Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to primary alcohols.

    Aminolysis: Reaction with ammonia or amines to form amides.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: LiAlH4 in anhydrous conditions.

    Aminolysis: Ammonia or primary/secondary amines.

Major Products

    Hydrolysis: Benzeneacetic acid and ethanol.

    Reduction: Primary alcohols.

    Aminolysis: Amides.

Scientific Research Applications

Ethyl alpha-Ethoxy-alpha-phenyl-benzeneacetic Acid Ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavoring agents, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl alpha-Ethoxy-alpha-phenyl-benzeneacetic Acid Ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active benzeneacetic acid, which can interact with enzymes and receptors in biological systems. The phenyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simpler ester with a similar ethyl group but lacks the phenyl and benzeneacetic acid moieties.

    Methyl benzoate: Contains a benzoate group but differs in the alkyl group attached to the ester.

    Ethyl benzoate: Similar in structure but lacks the ethoxy and alpha-phenyl groups.

Uniqueness

Ethyl alpha-Ethoxy-alpha-phenyl-benzeneacetic Acid Ester is unique due to its combination of an ethoxy group, a phenyl group, and a benzeneacetic acid ester moiety. This unique structure imparts specific chemical and physical properties, making it valuable in various applications.

Properties

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

ethyl 2-ethoxy-2,2-diphenylacetate

InChI

InChI=1S/C18H20O3/c1-3-20-17(19)18(21-4-2,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3

InChI Key

VUMZSQKBEJGTFM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OCC

Origin of Product

United States

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